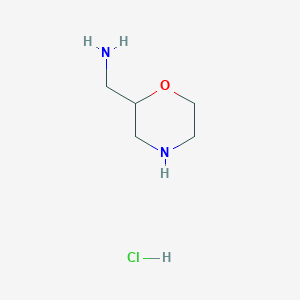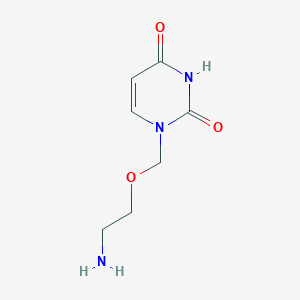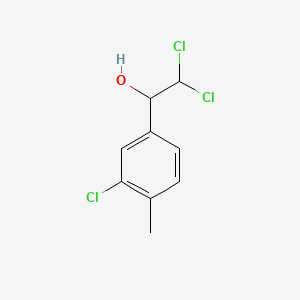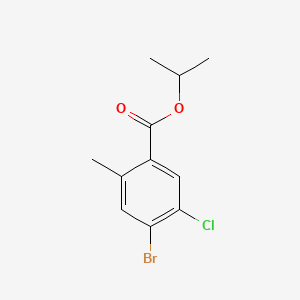
Isopropyl 4-bromo-5-chloro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an isopropyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2SO4isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoate derivatives.
Hydrolysis: 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Isopropyl 4-chloro-2-methylbenzoate: Lacks the bromine atom, leading to different chemical and biological properties.
Isopropyl 4-bromo-5-chloro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring, along with the isopropyl ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H12BrClO2 |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
propan-2-yl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3 |
Clave InChI |
ZGDYFRFTORJZNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


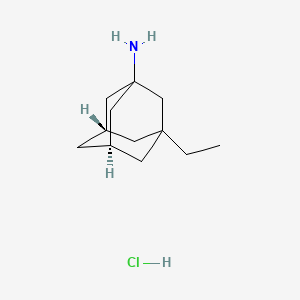
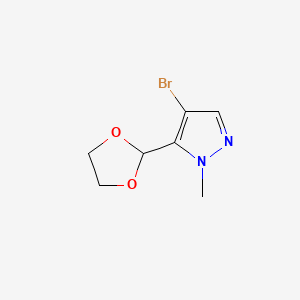
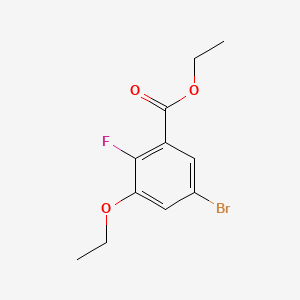
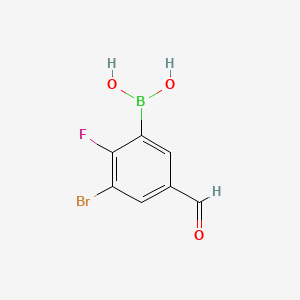
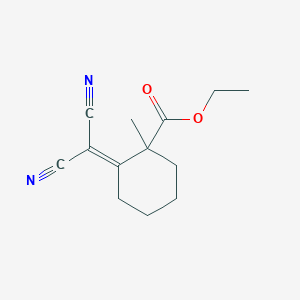
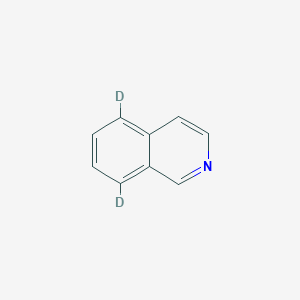
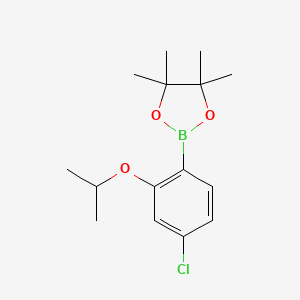
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
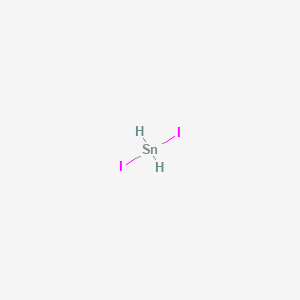
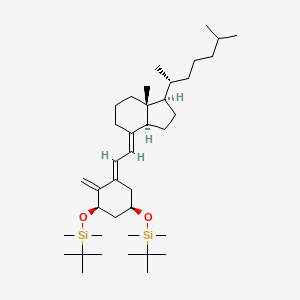
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
